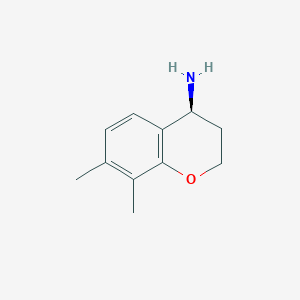
(S)-7,8-Dimethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7,8-Dimethylchroman-4-amine is a chiral compound with a chroman structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of the amine group at the 4-position and the two methyl groups at the 7 and 8 positions make this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8-Dimethylchroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the corresponding ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to ensure efficient and scalable cyclization.
Catalytic Reductive Amination: Employing heterogeneous catalysts to facilitate the reductive amination process.
Enantioselective Synthesis: Utilizing chiral catalysts or biocatalysts to directly produce the desired enantiomer, thus avoiding the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-7,8-Dimethylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
(S)-7,8-Dimethylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-7,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The chroman ring structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chromans: Compounds with a similar bicyclic structure but different substituents.
Amines: Compounds with similar amine groups but different ring structures.
Chiral Amines: Compounds with similar chiral centers but different functional groups.
Uniqueness
(S)-7,8-Dimethylchroman-4-amine is unique due to the specific positioning of its methyl groups and amine group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
XQXVQTSILZCMDL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)N)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
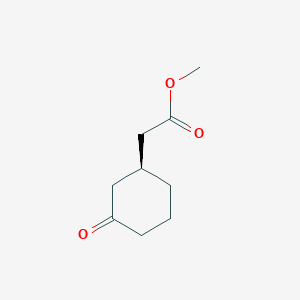
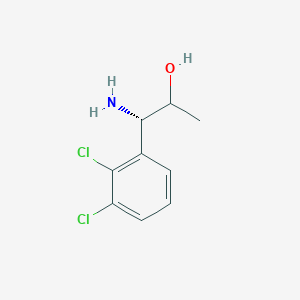
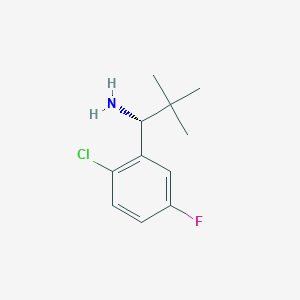
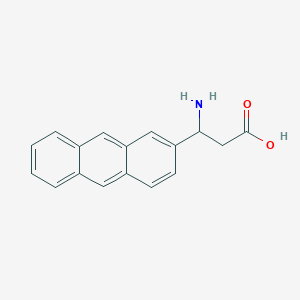
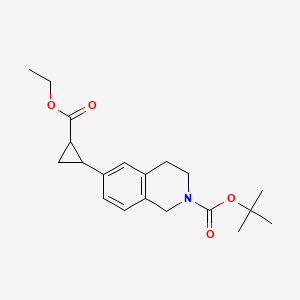
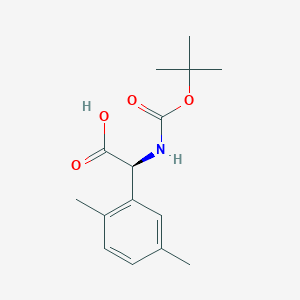
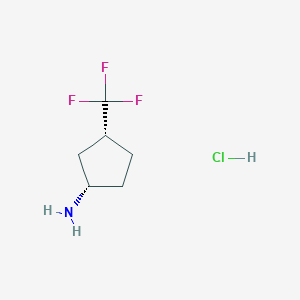
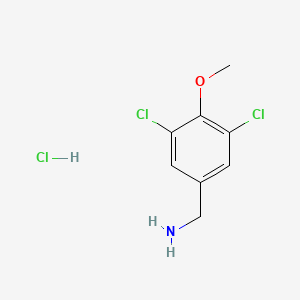
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)
